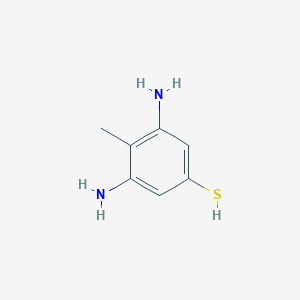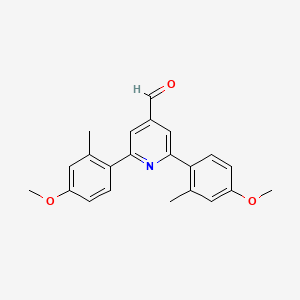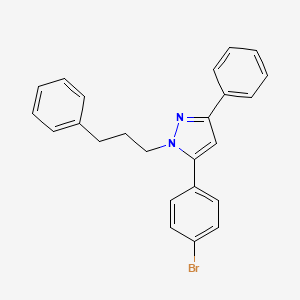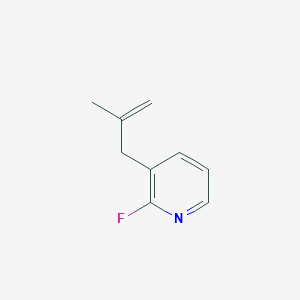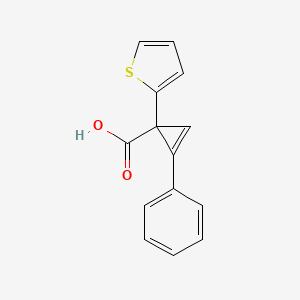
1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzimidazole core with a carboxamide group at the 5-position, an aminophenyl group at the 2-position, and a phenyl group attached to the nitrogen atom of the carboxamide.
Preparation Methods
The synthesis of 1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzimidazole core with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the benzimidazole core.
N-Phenylation: The final step involves the N-phenylation of the carboxamide group, which can be achieved using a phenyl halide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, including drug development for treating infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-5-carboxamide: Lacks the aminophenyl and phenyl groups, resulting in different biological activities.
2-(4-Aminophenyl)-1H-benzimidazole: Lacks the carboxamide and phenyl groups, leading to variations in its chemical reactivity and biological properties.
N-Phenyl-1H-benzimidazole-5-carboxamide: Lacks the aminophenyl group, affecting its interactions with molecular targets.
The uniqueness of 1H-Benzimidazole-5-carboxamide, 2-(4-aminophenyl)-N-phenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
820242-67-9 |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-phenyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H16N4O/c21-15-9-6-13(7-10-15)19-23-17-11-8-14(12-18(17)24-19)20(25)22-16-4-2-1-3-5-16/h1-12H,21H2,(H,22,25)(H,23,24) |
InChI Key |
SONXKFNCTAJHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)


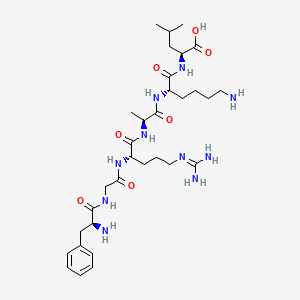
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
